[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene
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Overview
Description
[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxymethoxy group and a methylocta-1,6-diyn-3-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene typically involves multiple steps, starting with the preparation of the methylocta-1,6-diyn-3-yl chain This can be achieved through a series of reactions, including alkylation, deprotection, and coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, methoxymethyl chloride (MOMCl)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alkanes or alkenes
Substitution: Formation of substituted benzene derivatives
Scientific Research Applications
[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
[8-Hydroxyquinoline]: Known for its antimicrobial and anticancer properties.
[4-Hydroxycoumarin]: Used as an anticoagulant and in the synthesis of other bioactive compounds.
[Methyl Octadecanoate]: A fatty acid ester with applications in the production of biodiesel and as a surfactant.
Uniqueness
[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene is unique due to its specific structural features, such as the methoxymethoxy group and the methylocta-1,6-diyn-3-yl chain. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
650140-14-0 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
[8-(methoxymethoxy)-3-methylocta-1,6-diyn-3-yl]benzene |
InChI |
InChI=1S/C17H20O2/c1-4-17(2,16-11-7-5-8-12-16)13-9-6-10-14-19-15-18-3/h1,5,7-8,11-12H,9,13-15H2,2-3H3 |
InChI Key |
KIBBXPKORZYAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC#CCOCOC)(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
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